molecular formula C6H9ClO3 B13955661 5-Methyl-1,3-dioxane-5-carbonyl chloride CAS No. 29185-50-0

5-Methyl-1,3-dioxane-5-carbonyl chloride

Cat. No.: B13955661
CAS No.: 29185-50-0
M. Wt: 164.59 g/mol
InChI Key: HDZRDWJYYTXQSV-UHFFFAOYSA-N
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Description

5-Methyl-1,3-dioxane-5-carbonyl chloride is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms. The presence of a carbonyl chloride group makes this compound reactive and useful in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-1,3-dioxane-5-carbonyl chloride can be synthesized through the reaction of 5-methyl-1,3-dioxane with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The reaction can be represented as follows:

5-Methyl-1,3-dioxane+SOCl25-Methyl-1,3-dioxane-5-carbonyl chloride+SO2+HCl\text{5-Methyl-1,3-dioxane} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Methyl-1,3-dioxane+SOCl2​→5-Methyl-1,3-dioxane-5-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3-dioxane-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-methyl-1,3-dioxane-5-carboxylic acid and hydrochloric acid.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH₄)

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

    Substitution: 5-Methyl-1,3-dioxane-5-carbamates, esters, and thioesters

    Hydrolysis: 5-Methyl-1,3-dioxane-5-carboxylic acid

    Reduction: 5-Methyl-1,3-dioxane-5-methanol

Scientific Research Applications

5-Methyl-1,3-dioxane-5-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates and prodrugs.

    Industry: Applied in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-dioxane-5-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3-dioxane-5-carboxylic acid
  • 5-Methyl-1,3-dioxane-5-methanol
  • 5-Methylene-1,3-dioxane-2-one

Uniqueness

5-Methyl-1,3-dioxane-5-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may lack this functional group and, consequently, the same level of reactivity.

Properties

CAS No.

29185-50-0

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

5-methyl-1,3-dioxane-5-carbonyl chloride

InChI

InChI=1S/C6H9ClO3/c1-6(5(7)8)2-9-4-10-3-6/h2-4H2,1H3

InChI Key

HDZRDWJYYTXQSV-UHFFFAOYSA-N

Canonical SMILES

CC1(COCOC1)C(=O)Cl

Origin of Product

United States

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